molecular formula C9H14N2O2S B2814880 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 17115-84-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2814880
CAS No.: 17115-84-3
M. Wt: 214.28
InChI Key: YHQGSZJAQQJYOZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 17115-84-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a 3,5-dimethylpyrazole moiety, a privileged structure in coordination chemistry known for its ability to form complexes with various metals . This makes the compound a valuable building block for developing novel ligands, catalysts, and metal-organic frameworks (MOFs) . The 1,1-dioxothiolane (sulfolane-like) ring system contributes distinct polar properties, influencing the compound's solubility and potential application in materials science. Researchers can utilize this reagent as a key synthetic intermediate in pharmaceutical development and in the creation of advanced materials, such as OLEDs and other electronic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGSZJAQQJYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable thiolane-1,1-dione precursor. One common method involves the condensation of 3,5-dimethylpyrazole with thiolane-1,1-dione under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiolane-1,1-dione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds containing a pyrazole moiety often exhibit antioxidant activity. The presence of the thiolane structure may enhance this property, making it a candidate for studies focusing on oxidative stress-related conditions .

Antimicrobial Activity
Preliminary studies have suggested that derivatives of pyrazole compounds can possess antimicrobial properties. This opens avenues for the exploration of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione in developing new antimicrobial agents .

Cancer Research

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. The compound may interfere with specific signaling pathways involved in tumor growth and metastasis. Studies are ongoing to evaluate its efficacy in various cancer cell lines .

Neurological Disorders

Given its structural characteristics, this compound may also be explored for neuroprotective effects. Research into similar compounds has shown promise in models of neurodegenerative diseases, suggesting that this compound could be beneficial in this field .

Case Study 1: Antioxidant Activity Assessment

A study conducted on derivatives of pyrazole demonstrated significant antioxidant activity when tested against free radicals. The thiolane component was hypothesized to contribute to the observed effects by stabilizing reactive intermediates .

Case Study 2: Antimicrobial Testing

In vitro tests showed that certain pyrazole derivatives exhibited antibacterial activity against Gram-positive bacteria. Future studies are planned to assess the effectiveness of this compound against a broader spectrum of pathogens .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the thiolane-1,1-dione moiety can undergo redox reactions, modulating the activity of the target. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A , we compare it structurally and functionally with three analogous pyrazole derivatives (Table 1):

Table 1: Structural and Functional Comparison of Compound A and Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
Compound A : 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione Pyrazole + thiolane-dione 3,5-dimethyl on pyrazole; thiolane-1,1-dione Discontinued commercial product
Compound B : 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Pyrazole + pyridazine 3,5-dimethyl on pyrazole; chloro on pyridazine Crystallographically characterized
Compound C : 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + thiophene Amino, hydroxy on pyrazole; cyano on thiophene Synthetic intermediate for bioactive agents
Compound D : 3-(4-{4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione Pyrazole + thiolane-dione + piperazine-benzenesulfonyl Extended piperazine-benzenesulfonyl chain High structural complexity for target modulation

Key Observations:

Structural Diversity :

  • Compound A and Compound D share the thiolane-dione core but differ in substituents. Compound D incorporates a piperazine-benzenesulfonyl group, likely enhancing its binding affinity to biological targets (e.g., enzymes or receptors) through sulfonyl-based interactions .
  • Compound B replaces the thiolane-dione with a pyridazine ring and chloro substituent, which may increase hydrophobicity and influence π-π stacking in crystal packing .

Synthetic Flexibility: Compound C () demonstrates the use of malononitrile or ethyl cyanoacetate in synthesizing pyrazole-thiophene hybrids. Similar methods might apply to Compound A, though its exact synthesis pathway is undocumented in the evidence.

Compound D’s benzenesulfonyl group adds electron-withdrawing character, possibly stabilizing the molecule against metabolic degradation .

Applications and Commercial Status: Compound A’s discontinuation () contrasts with Compound D’s availability, suggesting that functionalization (e.g., adding benzenesulfonyl groups) may improve viability in drug development pipelines.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, along with a thiolane-1,1-dione moiety. The molecular formula is C₉H₁₃N₃OS, and its CAS number is 17115-84-3. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a thiolane-1,1-dione precursor under acidic or basic conditions, often using polar solvents such as ethanol or methanol for optimal yield and purity.

Ion Channel Modulation

One of the most significant biological activities of this compound is its ability to modulate G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for regulating neuronal excitability and cardiac function. Studies have shown that this compound acts as a potent activator of GIRK channels, suggesting potential therapeutic applications in treating neurological disorders and cardiovascular diseases.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, related pyrazole compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies demonstrate that modifications in the pyrazole structure can enhance activity against specific cancer types . The cytotoxicity of this compound has not been extensively documented; however, its structural relatives indicate a potential for similar activity.

Antimicrobial Properties

The compound's biological profile also includes antimicrobial activity. Pyrazole derivatives have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound may possess similar antimicrobial properties worth exploring further .

Research Findings and Case Studies

Study Findings
Study on GIRK ActivationDemonstrated that the compound activates GIRK channels effectively, indicating potential for neurological applications.
Cytotoxicity AssessmentRelated pyrazole compounds showed significant cytotoxicity against cancer cell lines; further studies needed on this specific compound .
Antimicrobial TestingSimilar compounds exhibited antimicrobial effects; further investigation required for this specific derivative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often coupled with thiolane-dione precursors under reflux conditions in ethanol or DMF, using catalysts like triethylamine (TEA) to neutralize acidic byproducts . Optimization involves adjusting reaction time (6–8 hours), temperature (70–80°C), and stoichiometric ratios of intermediates (e.g., aromatic aldehydes, hydrazine derivatives). Purification is achieved via recrystallization from ethanol-DMF mixtures (1:1 v/v) or column chromatography (CHCl₃:CH₃OH = 95:5) .

Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural validation relies on:

  • ¹H/¹³C NMR : Key signals include pyrazole methyl protons (δ 2.1–2.3 ppm) and thiolane-dione sulfonyl groups (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Absorbance peaks for C=N (1600–1650 cm⁻¹) and S=O (1150–1200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 465 for derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between heterocyclic rings (e.g., 10.3° for pyrazole-picolinic acid adducts), resolving ambiguities in planar vs. non-planar geometries . Hydrogen bonding (e.g., O–H⋯O interactions) and π-π stacking in crystal lattices further validate intermolecular stability, which DFT calculations may misrepresent .

Q. What strategies mitigate side reactions during the synthesis of pyrazole-thiolane-dione hybrids?

  • Methodological Answer : Common side products include uncyclized intermediates or over-oxidized sulfonyl derivatives. Strategies include:

  • Controlled stoichiometry : Limiting excess reagents (e.g., aryl aldehydes) to prevent poly-condensation.
  • Inert atmosphere : Using N₂ to avoid oxidation of thiolane intermediates.
  • TLC monitoring : Tracking reaction progress (e.g., CHCl₃:CH₃OH = 95:5) to terminate reactions at optimal conversion .

Q. How do substituents on the pyrazole ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methyl at 3,5-positions) enhance pyrazole’s chelating ability for metal coordination, while electron-withdrawing groups (e.g., chloro, fluoro) increase electrophilicity at the sulfonyl moiety. Computational studies (e.g., HOMO-LUMO gaps via Gaussian) correlate substituent effects with reactivity in nucleophilic substitutions .

Q. What analytical methods validate the purity of the compound for pharmacological assays?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile:H₂O = 70:30) with UV detection (254 nm) ensure >95% purity.
  • Elemental Analysis : Matching experimental vs. calculated C/H/N/S percentages (e.g., C 65.72%, H 4.75%) confirms stoichiometric integrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : For NMR shifts deviating >0.5 ppm from DFT-predicted values, consider:

  • Solvent effects : Simulate chemical shifts in explicit solvent models (e.g., DMSO in Gaussian).
  • Tautomerism : Pyrazole-thiolane tautomeric equilibria may alter peak positions. Variable-temperature NMR can identify dynamic exchanges .

Table: Key Physicochemical Data for Derivatives

DerivativeMelting Point (°C)Molecular WeightKey IR Peaks (cm⁻¹)Reference
5i (triazolothiadiazine)196–1984651650 (C=N), 1180 (S=O)
Triphenylphosphine oxide adductN/A529.5 (C₂₉H₂₅ClN₃O₃P)1680 (C=O), 1150 (P=O)

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